(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and an acetamidoethyl substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carboxylic acid derivatives.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides and suitable bases are employed.
Attachment of the Acetamidoethyl Group: This step involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the acetamidoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl or acetamidoethyl derivatives.
Scientific Research Applications
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The acetamidoethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((4-(2-Aminoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
- (S)-1-((4-(2-Hydroxyethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
- (S)-1-((4-(2-Methoxyethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
Uniqueness
(S)-1-((4-(2-Acetamidoethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the acetamidoethyl group, which can confer specific biological activities and enhance its interaction with molecular targets compared to its analogs.
Properties
Molecular Formula |
C15H20N2O5S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20)/t14-/m0/s1 |
InChI Key |
XPEXNZLQPDWWRS-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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